3-Chloro-3-phenyl-1,3-dihydroindol-2-one 3-Chloro-3-phenyl-1,3-dihydroindol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13719646
InChI: InChI=1S/C14H10ClNO/c15-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13(14)17/h1-9H,(H,16,17)
SMILES: C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)Cl
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69 g/mol

3-Chloro-3-phenyl-1,3-dihydroindol-2-one

CAS No.:

Cat. No.: VC13719646

Molecular Formula: C14H10ClNO

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-3-phenyl-1,3-dihydroindol-2-one -

Specification

Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
IUPAC Name 3-chloro-3-phenyl-1H-indol-2-one
Standard InChI InChI=1S/C14H10ClNO/c15-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13(14)17/h1-9H,(H,16,17)
Standard InChI Key OMUUDIAKXGQSPU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)Cl
Canonical SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)Cl

Introduction

Structural Identification and Basic Properties

Molecular Architecture

3-Chloro-3-phenyl-1,3-dihydroindol-2-one consists of an indole backbone fused with a ketone group at position 2 and substituted at position 3 with both chlorine and phenyl groups. The planar aromatic system of the indole ring is modified by the electron-withdrawing chloro group and the bulky phenyl substituent, which influence its reactivity and stereoelectronic properties. X-ray crystallography data for this specific compound remain unpublished, but analogous structures confirm a Z-configuration for the exocyclic double bond in similar 3-substituted oxindoles .

Physicochemical Characteristics

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC14H10ClNO\text{C}_{14}\text{H}_{10}\text{ClNO}
Molecular Weight243.688 g/mol
Exact Mass243.0353 Da
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely polar aprotic solvents

The absence of melting/boiling point data in literature underscores the need for experimental characterization. Computational models predict moderate solubility in dimethylformamide (DMF) and dichloromethane (DCM), aligning with synthetic protocols for analogous oxindoles .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis can be conceptualized through two primary strategies:

  • Halogenation of 3-Phenyloxindole: Direct chlorination at the 3-position using reagents like SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5.

  • Nucleophilic Displacement: Substitution of a pre-existing leaving group (e.g., bromo or triflate) in 3-bromo-3-phenyloxindole with chloride.

Route A: Chlorination of 3-Phenyloxindole

  • Synthesis of 3-Phenyloxindole:

    • Friedel-Crafts alkylation of isatin with benzene derivatives, followed by reduction of the ketone to oxindole .

    • Yield optimization requires electron-donating substituents on the benzene ring to facilitate electrophilic substitution.

  • Chlorination at C3:

    • Treatment with SOCl2\text{SOCl}_2 in anhydrous DMF at 0–5°C.

    • Mechanism: The reaction proceeds via intermediate formation of a chlorosulfite ester, followed by nucleophilic attack by chloride.

    • Challenges: Competitive N-chlorination and overhalogenation must be suppressed using stoichiometric control .

Route B: Eschenmoser Coupling with Chloride

  • Preparation of 3-Triflate Oxindole:

    • Triflation of 3-hydroxyoxindole using triflic anhydride (Tf2O\text{Tf}_2\text{O}) in DMF at −20°C .

    • Intermediate: N\text{N}-Methyl-3-triflyloxyindolin-2-one.

  • Chloride Displacement:

    • Reaction with tetrabutylammonium chloride (Bu4NCl\text{Bu}_4\text{NCl}) in acetonitrile at 60°C.

    • Yield: Estimated 70–85% based on analogous bromo-to-chloro substitutions .

Comparative Analysis of Routes

ParameterRoute ARoute B
Starting MaterialIsatin derivatives3-Hydroxyoxindole
Key ReagentsSOCl2\text{SOCl}_2, AlCl₃Tf2O\text{Tf}_2\text{O}, Bu4NCl\text{Bu}_4\text{NCl}
YieldModerate (50–65%)High (70–85%)
ByproductsIsoindigo derivativesMinimal

Route B is favored for scalability and fewer side reactions, though Route A remains viable for laboratories lacking specialized reagents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–7.8 ppm), NH proton (δ 10.2–10.8 ppm), and methylene protons (δ 4.0–4.5 ppm).

  • ¹³C NMR: Carbonyl carbon at δ 170–175 ppm, chloro-substituted C3 at δ 75–80 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption at 1720 cm⁻¹ (C=O stretch).

  • C-Cl stretch observed at 550–600 cm⁻¹ .

Reactivity and Functionalization

Nucleophilic Substitution

The chloro group at C3 is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling diversification into libraries of 3-substituted oxindoles. For example:

3-Cl-Indol-2-one+RNH23-NHR-Indol-2-one+HCl\text{3-Cl-Indol-2-one} + \text{RNH}_2 \rightarrow \text{3-NHR-Indol-2-one} + \text{HCl}

Yields exceed 80% when using polar aprotic solvents and tertiary amine bases .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) with the phenyl group facilitate aryl-aryl bond formation. For instance:

3-Ph-Indol-2-one+Ar-B(OH)2Pd(PPh3)43-Ph-Ar-Indol-2-one\text{3-Ph-Indol-2-one} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-Ph-Ar-Indol-2-one}

Reaction conditions: 1 mol% catalyst, 80°C, 12 h .

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